tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact, and providing appropriate handling and disposal guidelines.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCKGFSPASVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-4-piperidinyl)ethylazide |
Synthesis routes and methods
Procedure details
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